molecular formula C22H34I2N2 B3056558 1,1'-Dihexyl-4,4'-bipyridinium diiodide CAS No. 72324-15-3

1,1'-Dihexyl-4,4'-bipyridinium diiodide

Cat. No. B3056558
CAS RN: 72324-15-3
M. Wt: 580.3 g/mol
InChI Key: SWDIVDODDINILB-UHFFFAOYSA-L
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Description

1,1’-Dihexyl-4,4’-bipyridinium diiodide is a type of viologen, which is a family of redox-active heterocycles of similar structure . This compound is used as an electrochromic (EC) material . It forms a highly efficient quenching system for conjugated polyelectrolytes, which are used in the development of organic electronics . It also acts as a redox-active electrolyte for electrochemical devices (ECDs) .

Scientific Research Applications

Molecular Structures and Crystallography

The study of 1,1'-Dihexyl-4,4'-bipyridinium diiodide contributes significantly to the understanding of molecular and crystal structures. For instance, the work by Reiss and Megen (2012) elucidates the formation of polyiodide-containing salts derived from 4,4´-bipyridinium diiodide, offering insights into their crystallographic and spectroscopic properties (Reiss & Megen, 2012). Additionally, Hu's (2009) research on 1,1′-Dimethyl-4,4′-bipyridinium bis(triiodide) provides valuable information on the planarity and weak interactions within these compounds, enhancing our understanding of their molecular assembly (Hu, 2009).

Supramolecular Structures

The exploration of 1,1'-Dihexyl-4,4'-bipyridinium diiodide also extends to supramolecular structures. Iyere et al. (1998) detailed the structure of 4,4'-bipyridinium diiodide, demonstrating the significance of weak but directional interactions in forming layered ionic structures (Iyere et al., 1998). This research is pivotal in understanding how these compounds interact at a molecular level.

Photocatalytic Properties

In the realm of photocatalysis, Zhao et al. (2018) investigated lead-carboxylate/polyiodide hybrids constructed from halogen bonding and asymmetric viologen, which includes derivatives of bipyridinium. Their findings reveal efficient photocatalytic degradation of organic dyes, underscoring the potential application of these compounds in environmental remediation (Zhao et al., 2018).

Ion-Pairing and Solvent Effects

Saielli (2008) conducted a study on the ion-pairing and solvent effects of 1,1'-di-n-octyl-4,4'-bipyridinium diiodide, providing valuable insights into the behavior of these compounds in different solvents and their charge transfer transitions. This research is essential for understanding the solubility and reactivity of these compounds in various environments (Saielli, 2008).

Electrochromic Properties

Hoshino et al. (2009) explored the electrochromic properties of bipyridinium derivatives, demonstrating a unique color-changing ability in response to electrical stimuli. This property is significant for the development of advanced materials in display technology and other applications where color change is required (Hoshino et al., 2009).

Mechanism of Action

As an electrochromic material, 1,1’-Dihexyl-4,4’-bipyridinium diiodide can change color in response to an applied electric field . This property is due to the redox activity of the bipyridinium core . When reduced, the compound forms a radical cation, which has a different color from the neutral form .

properties

IUPAC Name

1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2.2HI/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2;;/h11-14,17-20H,3-10,15-16H2,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDIVDODDINILB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993120
Record name 1,1'-Dihexyl-4,4'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Dihexyl-4,4'-bipyridinium diiodide

CAS RN

72324-15-3
Record name 4,4'-Bipyridinium, 1,1'-dihexyl-, diiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Dihexyl-4,4'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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